molecular formula C9H7N3O B8340728 3-(2H-1,2,3-triazol-2-yl)benzaldehyde

3-(2H-1,2,3-triazol-2-yl)benzaldehyde

Cat. No.: B8340728
M. Wt: 173.17 g/mol
InChI Key: LZCFRDCBWMMBCP-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-triazol-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-(triazol-2-yl)benzaldehyde

InChI

InChI=1S/C9H7N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-7H

InChI Key

LZCFRDCBWMMBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol (425 mg; 2.42 mmol) in anh. DCM (24 ml) was treated with MnO2 (3.165 g; 36.41 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 1.5 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with DCM. The filtrate was concentrated to dryness under reduced pressure giving 3-(2H-1,2,3-triazol-2-yl)benzaldehyde as a pale yellow solid. LC-MS (conditions A): tR=0.63 min.; no ionisation.
Quantity
425 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
3.165 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a sealed tube, a mixture of commercially available 3-iodobenzoic acid (2.000 g; 8.06 mmol), 1H-1,2,3-triazole (1.113 g; 16.12 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (236 mg; 1.61 mmol), Cs2CO3 (5.362 g; 16.12 mmol), and CuI (76 mg; 0.40 mmol) in anh. DMF (10 ml) was heated to 120° C. for 16 h. After cooling to rt, water was added, and the mixture was extracted with AcOEt. The separated aq. layer was acidified with aq. 1 M HCl, and extracted with AcOEt (3×). The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH/AcOH=20/1/0.1) afforded the two pure isomers:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.113 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.362 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
76 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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